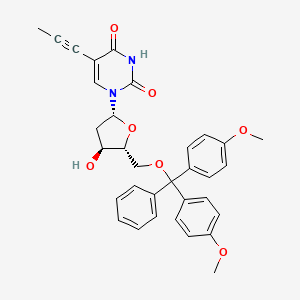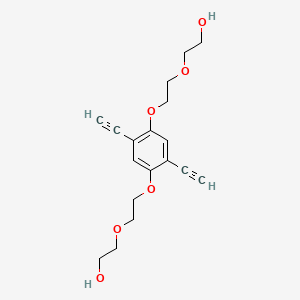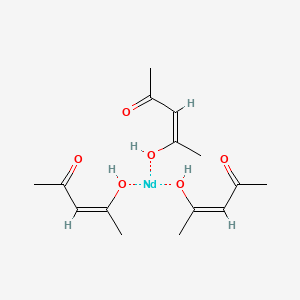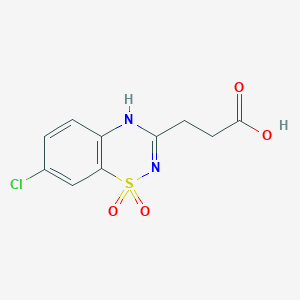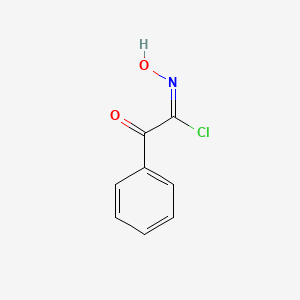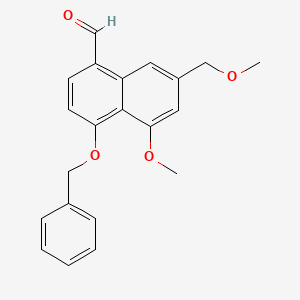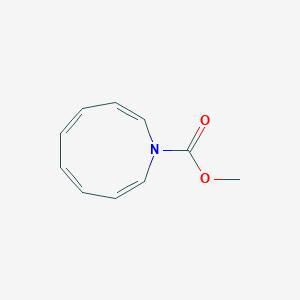
Methyl azonine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl azonine-1-carboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It is a derivative of azonine, a nitrogen-containing heterocycle, and features a carboxylate functional group. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl azonine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, such as an ester or anhydride, in the presence of a catalyst. The reaction conditions often require heating and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl azonine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the carboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
科学的研究の応用
Methyl azonine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which methyl azonine-1-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
類似化合物との比較
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog known for its role as an ethylene agonist in plants.
Methyl 1-hydroxyindole-3-carboxylate: Another related compound with applications in organic synthesis.
Uniqueness
Methyl azonine-1-carboxylate stands out due to its unique azonine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in various fields.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
methyl azonine-1-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)11-8-6-4-2-3-5-7-9-11/h2-9H,1H3 |
InChIキー |
QEOVTPTVTZHMHD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C=CC=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


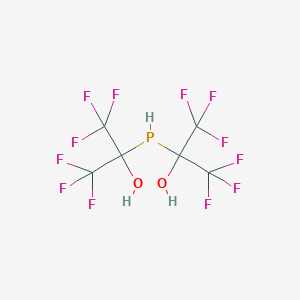



![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)

